molecular formula C6H6ClN3O2 B13110419 2-Amino-4-methoxypyrimidine-5-carbonyl chloride CAS No. 773798-35-9

2-Amino-4-methoxypyrimidine-5-carbonyl chloride

Katalognummer: B13110419
CAS-Nummer: 773798-35-9
Molekulargewicht: 187.58 g/mol
InChI-Schlüssel: XJZGAWUKXHAQNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-methoxypyrimidine-5-carbonyl chloride is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxypyrimidine-5-carbonyl chloride typically involves the chlorination of 2-Amino-4-methoxypyrimidine-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2-Amino-4-methoxypyrimidine-5-carboxylic acid.

    Chlorinating Agent: Thionyl chloride or oxalyl chloride.

    Reaction Conditions: Reflux in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-methoxypyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can be hydrolyzed to form 2-Amino-4-methoxypyrimidine-5-carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with other heterocyclic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, chloroform, ethanol.

    Catalysts: Base catalysts such as triethylamine or pyridine.

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-methoxypyrimidine-5-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-4-methoxypyrimidine-5-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact mechanism involves the formation of covalent bonds with target molecules, leading to the modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-methoxypyrimidine: Lacks the carbonyl chloride group but shares the pyrimidine core structure.

    2-Amino-4-chloropyrimidine: Contains a chlorine atom at position 4 instead of a methoxy group.

    2-Amino-4-methylpyrimidine: Contains a methyl group at position 4 instead of a methoxy group.

Uniqueness

2-Amino-4-methoxypyrimidine-5-carbonyl chloride is unique due to the presence of both an amino group and a carbonyl chloride group on the pyrimidine ring

Eigenschaften

CAS-Nummer

773798-35-9

Molekularformel

C6H6ClN3O2

Molekulargewicht

187.58 g/mol

IUPAC-Name

2-amino-4-methoxypyrimidine-5-carbonyl chloride

InChI

InChI=1S/C6H6ClN3O2/c1-12-5-3(4(7)11)2-9-6(8)10-5/h2H,1H3,(H2,8,9,10)

InChI-Schlüssel

XJZGAWUKXHAQNI-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NC=C1C(=O)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.